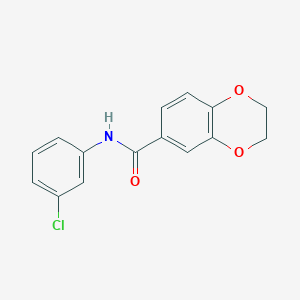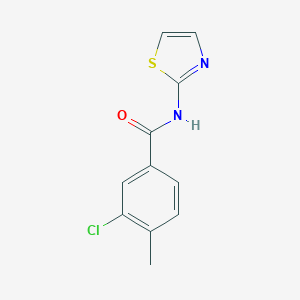
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea is a compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is a thiourea derivative that has shown promising results in several studies, making it a subject of interest for researchers worldwide.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: The compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
2. Antimicrobial activity: The compound has been reported to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea in lab experiments include its high purity and potential applications in various fields of science. However, its limitations include its cost and the need for further research to fully understand its mechanism of action.
Orientations Futures
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea has several potential future directions, including:
1. Development of new cancer drugs: The compound has shown promising results in inhibiting the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer drugs.
2. Development of new antibiotics: The compound has been reported to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
3. Development of new herbicides: The compound has been reported to have herbicidal activity against several weed species, making it a potential candidate for the development of new herbicides.
Conclusion:
This compound is a compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine and agriculture. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and has been reported to have antimicrobial and herbicidal activity. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea involves the reaction between furan-2-carbonyl isothiocyanate and 4-piperidin-1-yl-phenylamine. The reaction is carried out in anhydrous conditions, and the product is purified using column chromatography. This method has been reported to yield high purity this compound.
Applications De Recherche Scientifique
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea has been extensively studied for its potential applications in various fields of science. Some of the significant research areas include:
1. Medicinal Chemistry: The compound has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been reported to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
2. Agriculture: The compound has been reported to have herbicidal activity against several weed species, making it a potential candidate for the development of new herbicides.
Propriétés
Formule moléculaire |
C17H19N3O2S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-[(4-piperidin-1-ylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H19N3O2S/c21-16(15-5-4-12-22-15)19-17(23)18-13-6-8-14(9-7-13)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19,21,23) |
Clé InChI |
RGNPXVKRXWFEEU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
SMILES canonique |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)


![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251700.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B251703.png)
